5-Phenylpent-1-yn-3-ol
Overview
Description
5-Phenylpent-1-yn-3-ol is an organic compound with the molecular formula C11H12O. It is a member of the class of compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its phenyl group attached to a pentyn-3-ol backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Phenylpent-1-yn-3-ol involves the reaction of 1-ethynylcyclohexene with 3-phenylpropionaldehyde in the presence of n-butyllithium. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, around -78°C, to ensure the stability of the intermediates . The reaction mixture is then quenched with ammonium chloride and extracted with ethyl acetate to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Phenylpent-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Phenylpent-1-yn-3-one or phenylpentanoic acid.
Reduction: 5-Phenylpent-1-en-3-ol or 5-Phenylpentan-3-ol.
Substitution: Various substituted phenylpentynes depending on the substituent introduced.
Scientific Research Applications
5-Phenylpent-1-yn-3-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Phenylpent-1-yn-3-ol depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the phenyl group and the triple bond. The phenyl group can participate in π-π interactions, while the triple bond can undergo addition reactions. The hydroxyl group can act as a nucleophile or be involved in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-pentyn-3-ol: Similar structure but with the phenyl group attached to the first carbon of the pentyn-3-ol backbone.
5-Phenylpent-1-en-3-ol: Similar structure but with a double bond instead of a triple bond.
3-Methyl-1-phenylpent-1-yn-3-ol: Similar structure with an additional methyl group on the pentyn-3-ol backbone.
Uniqueness
5-Phenylpent-1-yn-3-ol is unique due to its specific arrangement of the phenyl group and the triple bond, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
5-phenylpent-1-yn-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYWMXFWIZGWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.